Bis(2-nitrophenyl) diselenide
Overview
Description
Synthesis Analysis
The synthesis of complex organic selenides often involves multi-step reactions that aim to introduce the selenium atom into the organic framework in a controlled manner. While direct research on bis(2-nitrophenyl) diselenide synthesis is scarce, related compounds and methodologies provide a foundation for understanding potential synthetic routes. For example, the practical synthesis of related organic compounds highlights the importance of selecting appropriate precursors and reaction conditions to achieve high yields and product purity (Gu et al., 2009).
Molecular Structure Analysis
The molecular structure of bis(2-nitrophenyl) diselenide is expected to be influenced by the presence of selenium and nitro groups. These functional groups can affect the overall geometry, electronic distribution, and intermolecular interactions of the molecule. Research on similar compounds suggests that X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are valuable tools for elucidating molecular structures (Ara & Walton, 1992).
Chemical Reactions and Properties
Bis(2-nitrophenyl) diselenide's reactivity is likely influenced by both the selenium and nitro functional groups. These groups may undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, depending on the reaction conditions. The study of related selenium compounds and their reactivity provides insights into possible chemical behaviors and applications (Scaltrito et al., 2000).
Physical Properties Analysis
The physical properties of bis(2-nitrophenyl) diselenide, such as melting point, boiling point, solubility, and crystal structure, are critical for its application and handling. While specific data on bis(2-nitrophenyl) diselenide are not readily available, the study of similar organic compounds can offer valuable information on how structural features influence physical properties (Bothwell et al., 2003).
Chemical Properties Analysis
Understanding the chemical properties of bis(2-nitrophenyl) diselenide, including its stability, reactivity towards different reagents, and potential for forming derivatives, is essential for its practical use. Research on the chemical behavior of related selenides suggests that the electron-rich selenium atom can significantly influence the molecule's reactivity and interactions with other chemical species (Lin, 1996).
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
Bis(2-nitrophenyl) diselenide is instrumental in the synthesis of various heterocyclic compounds. For instance, it's reduced by samarium(II) iodide to form active intermediates, which react with α-halocarboxylic derivatives. This leads to the production of 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones, essential in medicinal chemistry and material science (Zhong, Zhang, 2001).
2. Crystal Structure and Vibrational Studies
The crystal structure and vibrational properties of bis(2-aminophenyl) diselenide, a variant of bis(2-nitrophenyl) diselenide, have been extensively studied. Its structure, determined through X-ray diffraction and vibrational spectroscopy, offers insights into its biological activity against various pathogens. This research is crucial for understanding the compound's properties and potential applications in pharmacology and materials science (Helios et al., 2011).
3. Antimicrobial and Antiviral Properties
Research into bis(2-nitrophenyl) diselenide derivatives has revealed their potent antimicrobial and antiviral properties. Studies indicate that these compounds are effective against a range of Gram-positive bacteria, some Gram-negative bacteria, fungi, and viruses. This highlights their potential as therapeutic agents in treating various infections (Giurg et al., 2017).
4. Anti-inflammatory Applications
Bis(2-nitrophenyl) diselenide and its variants have been found to possess significant anti-inflammatory properties. They have shown promising results in vitro for anti-inflammatory assays, making them potential candidates for the development of new anti-inflammatory drugs (Shen et al., 2004).
5. Antioxidant Properties
Studies on bis(2-nitrophenyl) diselenide and related compounds have demonstrated their effectiveness as antioxidants. They mimic the action of glutathione peroxidases, protecting against oxidative stress. This property is critical for potential applications in neuroprotection and the treatment of diseases related to oxidative stress (Wedding et al., 2018).
Safety And Hazards
Safety data for “Bis(2-nitrophenyl) diselenide” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment and ensure adequate ventilation when handling this compound .
Future Directions
Organoselenium compounds, including diselenides, have attracted attention due to their potential applications in various biological processes . Future research may focus on the synthesis of selenium heterocycles using diorganyl diselenides, as well as the exploration of the diverse binding modes of bis(2/4-pyridyl)diselenide with different metal complexes .
properties
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)diselanyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTPYNJBIHTIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188842 | |
Record name | Bis(2-nitrophenyl) diselenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-nitrophenyl) diselenide | |
CAS RN |
35350-43-7 | |
Record name | Bis(2-nitrophenyl) diselenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35350-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-nitrophenyl) diselenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35350-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-nitrophenyl) diselenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-nitrophenyl) diselenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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